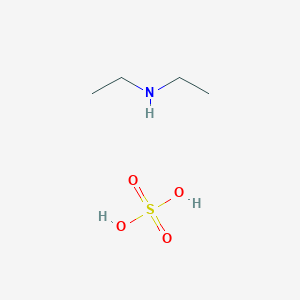
Ethanamine, N-ethyl-, sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanamine, N-ethyl-, sulfate, also known as this compound, is a useful research compound. Its molecular formula is C4H13NO4S and its molecular weight is 171.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
Ethanamine, N-ethyl-, sulfate is characterized by its molecular formula C2H7NO4S and a molecular weight of approximately 151.15 g/mol. The compound features an amine functional group attached to a sulfate moiety, which contributes to its amphiphilic nature—making it suitable for various applications in chemistry and biology.
Recent studies have indicated that this compound exhibits antimicrobial and antifungal properties. Research suggests that the compound interacts with specific biological molecules, potentially influencing cellular processes through enzyme or receptor binding.
Case Study: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibitory effects against Bacillus subtilis and Aspergillus niger, suggesting its potential as a therapeutic agent in combating infections.
Industrial Applications
In industrial contexts, this compound is utilized as a flotation collector in the mining industry for nonferrous metallic ores, particularly copper-sulfide ores. Its effectiveness as a collector is attributed to its ability to selectively bind to mineral surfaces during the flotation process.
Table 2: Industrial Uses of this compound
| Application Area | Specific Use |
|---|---|
| Mining Industry | Flotation collector for copper-sulfide ores |
| Chemical Manufacturing | Intermediate for synthesizing surfactants |
| Pharmaceutical Industry | Potential antimicrobial agent |
Propriétés
Numéro CAS |
26292-53-5 |
|---|---|
Formule moléculaire |
C4H13NO4S |
Poids moléculaire |
171.22 g/mol |
Nom IUPAC |
N-ethylethanamine;sulfuric acid |
InChI |
InChI=1S/C4H11N.H2O4S/c1-3-5-4-2;1-5(2,3)4/h5H,3-4H2,1-2H3;(H2,1,2,3,4) |
Clé InChI |
NLXFONFHPKEHOZ-UHFFFAOYSA-N |
SMILES |
CCNCC.OS(=O)(=O)O |
SMILES canonique |
CCNCC.OS(=O)(=O)O |
Key on ui other cas no. |
26292-53-5 |
Description physique |
Liquid |
Pictogrammes |
Corrosive; Acute Toxic; Irritant |
Numéros CAS associés |
109-89-7 (Parent) |
Synonymes |
diethylamine diethylamine acetate diethylamine hydrobromide diethylamine hydrochloride diethylamine perchlorate diethylamine phosphate (1:1) diethylamine sulfate diethylamine sulfite (1:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















